molecular formula C24H31FO6 B564284 Triamcinolone-13C3 Acetonide CAS No. 1264131-86-3

Triamcinolone-13C3 Acetonide

Cat. No.: B564284
CAS No.: 1264131-86-3
M. Wt: 437.481
InChI Key: YNDXUCZADRHECN-FIENXHBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triamcinolone-13C3 Acetonide is a synthetic corticosteroid, a derivative of triamcinolone acetonide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of corticosteroids. Triamcinolone acetonide itself is widely used in medicine for its potent anti-inflammatory and immunosuppressive properties .

Scientific Research Applications

Triamcinolone-13C3 Acetonide is extensively used in scientific research, including:

    Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.

    Biology: Investigating the biological effects and interactions of corticosteroids at the cellular level.

    Medicine: Understanding the pharmacokinetics and pharmacodynamics of corticosteroids in the human body.

    Industry: Developing new formulations and delivery systems for corticosteroids

Mechanism of Action

Target of Action

Triamcinolone-13C3 Acetonide is a synthetic corticosteroid . It primarily targets the glucocorticoid receptor, a type of nuclear receptor that is activated by binding to glucocorticoid hormones . This receptor plays a crucial role in regulating the body’s immune response and inflammation processes .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene transcription . It decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also suppresses the immune system by reducing the activity and volume of the lymphatic system .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the synthesis of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which play a crucial role in the initiation and propagation of inflammation . It may also depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Pharmacokinetics

After intravenous administration, this compound is eliminated with a total body clearance of 37 L/h and a half-life of 2.0 hours . The volume of distribution is 103 L, and oral bioavailability averages 23% . Absorption is rapid, achieving maximum this compound levels of 10.5 ng/mL after 1 hour .

Result of Action

The binding of this compound to the glucocorticoid receptor leads to a decrease in inflammation and suppression of the immune system . This results in relief from symptoms associated with various inflammatory conditions, such as allergic rhinitis, acute exacerbations of multiple sclerosis, and osteoarthritic knee pain . It can also be used as a topical treatment of corticosteroid-responsive dermatoses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the inflammatory phase is a physiological part of the natural healing process, and this compound modulates this inflammatory response, which may impact the immunologic environment . Furthermore, the efficacy of this compound can be affected by the specific characteristics of the tissue or organ it is administered to, such as the skin or joints .

Safety and Hazards

Triamcinolone Acetonide should be handled with care to avoid dust formation and breathing mist, gas or vapours. Contact with skin and eyes should be avoided and personal protective equipment should be used . Prolonged or repeated ingestion of corticosteroids may cause osteoporosis and bone fractures due to mobilization of calcium (reduced calcium absorption) and phosphorus, hypokalemia due to increase urinary loss of potassium, development of glaucoma and cataracts, muscle weakness/muscle wasting, swelling of the feet or lower legs due fluid and sodium retention, hip or shoulder pain, irregular heartbeat .

Future Directions

Triamcinolone Acetonide has been used in various formulations to treat a wide range of conditions. Future research may focus on developing new formulations and exploring new therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triamcinolone-13C3 Acetonide involves the incorporation of carbon-13 isotopes into the triamcinolone acetonide structure. This can be achieved through isotopic labeling techniques during the synthesis of the precursor molecules. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is often used to verify the composition and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone-13C3 Acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydrogenated derivatives .

Comparison with Similar Compounds

Uniqueness: Triamcinolone-13C3 Acetonide is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the distribution, metabolism, and excretion of corticosteroids, which are not possible with non-labeled compounds .

Properties

IUPAC Name

(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-NULWQFMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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